N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of oxalamides. This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of various substituents on the thiazole ring significantly influences its biological outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, altering their activity and leading to the observed biological effects . The specific pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiadiazoles: Another class of heterocyclic compounds with comparable properties.
Triazoles: Known for their antifungal and antibacterial activities.
Uniqueness
N'-(2-ethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The combination of the ethylphenyl and methyl-tolyl groups with the thiazole ring enhances its potential as a multitargeted bioactive molecule .
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-4-17-9-5-6-11-19(17)26-22(28)21(27)24-13-12-20-16(3)25-23(29-20)18-10-7-8-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCDQGPSWLBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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